![molecular formula C18H19NOSSn B12609795 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole CAS No. 880494-43-9](/img/structure/B12609795.png)
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a 1,3-oxazole ring substituted with diphenyl groups at positions 4 and 5, and a trimethylstannylsulfanyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole typically involves the reaction of 4,5-diphenyl-1,3-oxazole with trimethylstannylsulfanyl reagents under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding reduced products.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring and the sulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Diphenyl-2-imidazolethiol: Similar structure but with an imidazole ring instead of an oxazole ring.
4,5-Diphenyl-2-[(trimethylsilyl)sulfanyl]-1,3-oxazole: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the stannyl group plays a crucial role in the compound’s behavior and interactions.
Eigenschaften
CAS-Nummer |
880494-43-9 |
|---|---|
Molekularformel |
C18H19NOSSn |
Molekulargewicht |
416.1 g/mol |
IUPAC-Name |
(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl-trimethylstannane |
InChI |
InChI=1S/C15H11NOS.3CH3.Sn/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12;;;;/h1-10H,(H,16,18);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZQOWAJBVUSXEKL-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


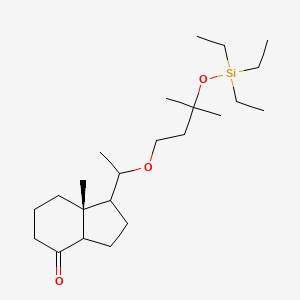

![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)
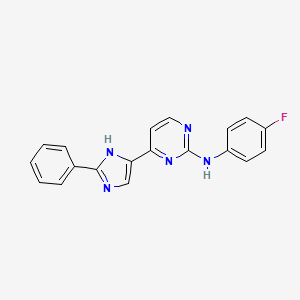
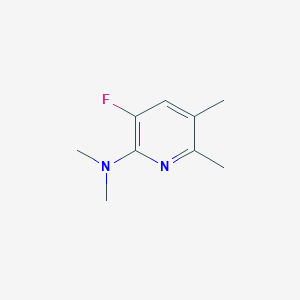
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)
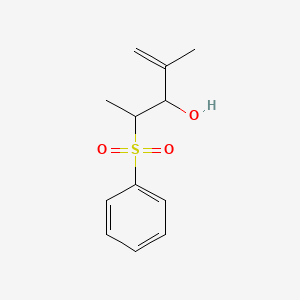
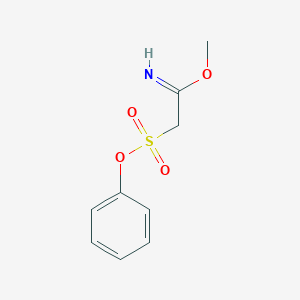
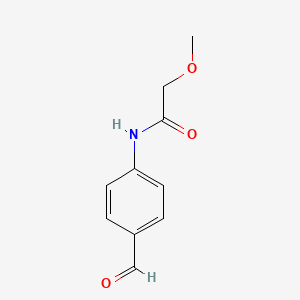
![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
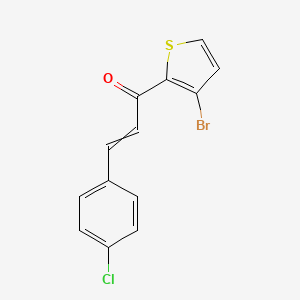
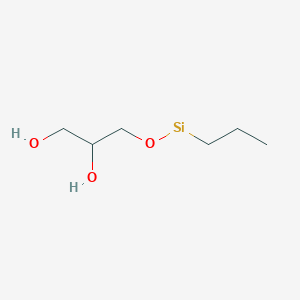
![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
